![molecular formula C19H30N2O4Si B1521767 2-((tert-Butyldiméthylsilyloxy)méthyl)-furo[3,2-b]pyridin-6-ylcarbamate de tert-butyle CAS No. 1171920-60-7](/img/structure/B1521767.png)
2-((tert-Butyldiméthylsilyloxy)méthyl)-furo[3,2-b]pyridin-6-ylcarbamate de tert-butyle
Vue d'ensemble
Description
“tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate” is an organic compound that contains a tert-butyldimethylsilyloxy group . This group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications such as protecting groups in organic synthesis .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate” is complex, with multiple functional groups. The tert-butyldimethylsilyloxy group is a key feature of the molecule .
Chemical Reactions Analysis
tert-Butyldimethylsilyl ethers, like the one in the compound of interest, are stable to aqueous base but may be converted back to the alcohols under acidic conditions . They react with alcohols in the presence of base to give tert-butyldimethyl silyl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with a tert-butyldimethylsilyloxy group can vary. For example, tert-butyldimethylsilyl chloride, a related compound, is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols . It has a melting point of 86–89 °C .
Applications De Recherche Scientifique
Synthèse de produits naturels complexes
Ce composé peut servir d’intermédiaire clé dans la synthèse de produits naturels complexes. Sa structure se prête à des modifications chimiques supplémentaires, permettant la construction de diverses architectures moléculaires trouvées dans les composés naturels ayant une activité biologique .
Chimie médicinale
En chimie médicinale, il peut être utilisé pour développer de nouveaux produits pharmaceutiques. Le motif furo[3,2-b]pyridine est un échafaudage courant dans la conception de médicaments, et la présence du groupe tert-butyldiméthylsilyloxy peut faciliter l’introduction de groupes fonctionnels supplémentaires par une déprotection sélective .
Science des matériaux
La structure robuste du composé le rend adapté à la création de matériaux de pointe. Par exemple, il pourrait être utilisé dans le développement de semi-conducteurs organiques ou comme élément constitutif de polymères haute performance .
Catalyse
Il peut trouver des applications en catalyse, en particulier dans la synthèse asymétrique. L’encombrement stérique fourni par les groupes tert-butyle et silyle peut induire la chiralité, ce qui est crucial pour produire des substances énantiomériquement pures .
Bioconjugaison
Le composé pourrait être utilisé dans les techniques de bioconjugaison. Son groupe carbamate réactif permet la fixation de biomolécules, ce qui est utile dans le développement de systèmes d’administration de médicaments ciblés ou dans la création d’outils de diagnostic .
Chimie agricole
En chimie agricole, ce composé pourrait être utilisé pour synthétiser de nouveaux produits agrochimiques. Le système cyclique de la pyridine se retrouve souvent dans les herbicides et les insecticides, et la chaîne latérale modifiable offre le potentiel de créer de nouveaux composés ayant des activités spécifiques contre les ravageurs agricoles .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4Si/c1-18(2,3)25-17(22)21-13-9-16-15(20-11-13)10-14(24-16)12-23-26(7,8)19(4,5)6/h9-11H,12H2,1-8H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWQHLHPCRNXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674096 | |
| Record name | tert-Butyl [2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-60-7 | |
| Record name | tert-Butyl [2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



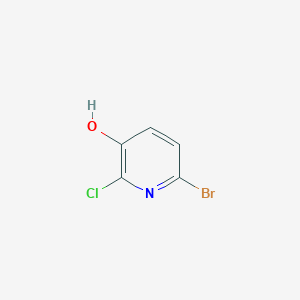
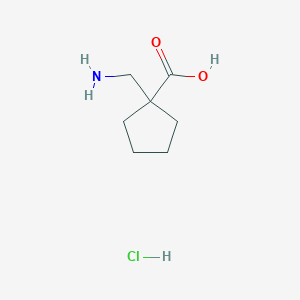
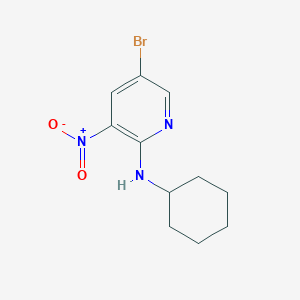
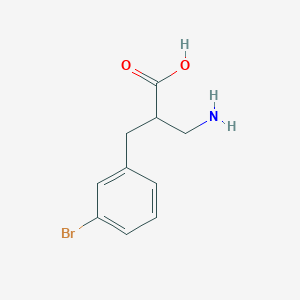
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)
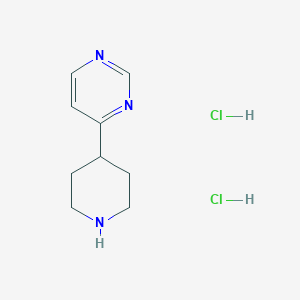
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)


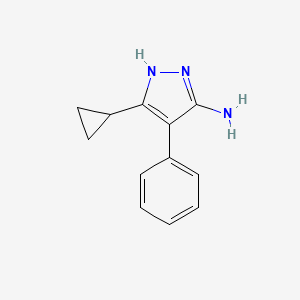
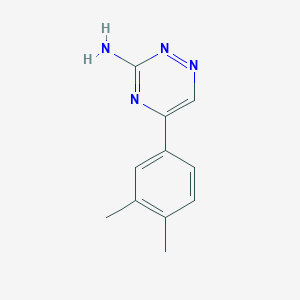
![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)

